molecular formula C7H8ClN3OS B2751771 6-(aminomethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one hydrochloride CAS No. 1713164-14-7

6-(aminomethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one hydrochloride

Cat. No. B2751771
CAS RN: 1713164-14-7
M. Wt: 217.67
InChI Key: FXOVCOFZEJVQMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(aminomethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one hydrochloride (also known as 6-AMTPH) is an organic compound composed of nitrogen, oxygen, sulfur, and hydrogen. It is a white or off-white crystalline solid that is soluble in water. 6-AMTPH has a variety of uses in scientific research, including in biochemical and physiological studies.

Scientific Research Applications

Synthesis and Structural Activity Relationships

The chemical under discussion is structurally related to thieno[2,3-d]pyrimidine derivatives, which have been extensively studied for their potential in various scientific and medicinal applications. A significant study involves the synthesis and structure-activity relationships (SAR) of thieno[2,3-d]pyrimidine-2,4-dione derivatives as potent GnRH receptor antagonists for treating reproductive diseases. It was found that specific substituents on the 5-aminomethyl functionality significantly influence receptor binding activity, highlighting the chemical's potential in receptor-targeted therapies (Guo et al., 2003).

Novel Heterocyclic Compound Synthesis

Another research avenue involves the synthesis of new heterocyclic compounds incorporating the thieno[2,3-d]pyrimidine moiety. For instance, various reactions of 3-amino-4-aryl-cycloalka[e]thieno[2,3-b]pyridine-2-carboxamides were explored to produce derivatives with potential antimicrobial and anti-inflammatory activities, showcasing the versatility of thieno[2,3-d]pyrimidine derivatives in synthesizing biologically active compounds (Al‐Sehemi & Bakhite, 2005).

Antifolate Inhibitors of Purine Biosynthesis

A noteworthy application of thieno[2,3-d]pyrimidine derivatives is in the development of antifolate inhibitors of purine biosynthesis, demonstrating selectivity for high-affinity folate receptors. This selectivity distinguishes them from other antifolates, offering a unique mechanism of action as antitumor agents. The compounds studied showed potent inhibitory effects on tumor cells expressing folate receptors, underscoring their potential in targeted cancer therapy (Deng et al., 2009).

Green Synthesis Methods

Efforts have also been directed towards developing greener synthesis methods for thieno[2,3-d]pyrimidin-4(3H)-ones, highlighting the importance of sustainable chemistry practices in the pharmaceutical industry. A catalytic four-component reaction was reported as a step-economic and environmentally friendly approach to synthesize this class of compounds, emphasizing the ongoing innovations in chemical synthesis techniques (Shi et al., 2018).

Antimicrobial and Anti-Inflammatory Agents

Thieno[2,3-d]pyrimidine derivatives have been synthesized and tested for their antimicrobial and anti-inflammatory properties. Several of these compounds exhibited significant activities, suggesting their potential as leads for developing new antimicrobial and anti-inflammatory drugs. This research underscores the broad therapeutic potential of thieno[2,3-d]pyrimidine derivatives in addressing a variety of health concerns (Tolba et al., 2018).

properties

IUPAC Name

6-(aminomethyl)-3H-thieno[2,3-d]pyrimidin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3OS.ClH/c8-2-4-1-5-6(11)9-3-10-7(5)12-4;/h1,3H,2,8H2,(H,9,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOVCOFZEJVQMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1C(=O)NC=N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(aminomethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one hydrochloride

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